1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrole compounds, such as 1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Scientific Research Applications
Synthesis and Pharmacological Potential Pyrrole derivatives have been synthesized for potential pharmacological applications, demonstrating the versatility of pyrrole compounds in drug design and development. For instance, new substituted 1H-1-pyrrolylcarboxamides with potential pharmacological interest were synthesized, showcasing the adaptability of pyrrole derivatives in creating compounds of pharmacological relevance (Bijev, Prodanova, & Nankov, 2003). These compounds were characterized using techniques like TLC, NMR, and IR spectroscopy, highlighting the synthetic accessibility of pyrrole derivatives for further pharmacological evaluation.
Chemical Transformations and Reactivity Pyrrole derivatives have been utilized in various chemical transformations, indicating their reactivity and potential as intermediates in organic synthesis. For example, methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates were reacted with monosubstituted hydrazines to yield novel compounds, demonstrating the reactivity of pyrrole derivatives in creating complex molecular structures (Filimonov, Silaichev, Kodess, Ezhikova, & Maslivets, 2015). These reactions were characterized by NMR techniques, underscoring the utility of pyrrole derivatives in synthetic organic chemistry.
Supramolecular Chemistry and Crystal Engineering The pyrrole moiety has also found applications in supramolecular chemistry and crystal engineering. For instance, pyrrole-2-carboxylate derivatives have been studied for their ability to form robust supramolecular synthons, essential for crystal engineering applications (Yin & Li, 2006). Such studies indicate the potential of pyrrole derivatives in designing new materials with desired crystal properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteases such as the hiv-1 protease . Proteases play a crucial role in various biological processes, including digestion of ingested proteins, protein synthesis, and cell signaling.
Mode of Action
It’s worth noting that similar compounds have been observed to inhibit the action of proteases by binding to their active sites, thereby preventing them from catalyzing their respective reactions .
Properties
IUPAC Name |
1-[2-(ethylamino)-2-oxoethyl]pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-10-8(12)6-11-4-3-7(5-11)9(13)14/h3-5H,2,6H2,1H3,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILZIQJKIJZFKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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